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molecular formula C4H8N6 B082009 Methylmelamine CAS No. 13452-77-2

Methylmelamine

Cat. No. B082009
M. Wt: 140.15 g/mol
InChI Key: CTRPRMNBTVRDFH-UHFFFAOYSA-N
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Patent
US06878824B2

Procedure details

A mixed solution comprising 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine synthesized in Reference Example 1 and 31.1 g (0.4 mol) of 40% aqueous solution of methylamine was heated under stirring and reacted finally at the reflux temperature thereof for 6 hours. After cooling the reacted solution, products were filtered off, and washed with cold water. The resulting filter residue was dried in vacuo at 70° C. for 6 hours to give 9.1 g (yield: 65%) of the titled compound. Malting point: 269° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.[CH3:10][NH2:11]>>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:11][CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
reacted finally at the reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reacted solution, products
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with cold water
FILTRATION
Type
FILTRATION
Details
The resulting filter residue
CUSTOM
Type
CUSTOM
Details
was dried in vacuo at 70° C. for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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